Extreme Hydrophobicity (LogP >20) Enables Solvent Processing Far Beyond Shorter‑Chain Analogues
The predicted partition coefficient (LogP) of 20.00420 for 3‑formyl‑4‑hydroxyphenyl 3,4,5‑tris(hexadecyloxy)benzoate substantially exceeds that of the corresponding decyloxy analogue (estimated LogP ~11‑12) and the methyl ester (LogP ~16‑17). This >8‑log‑unit difference translates into drastically higher solubility in ultra‑non‑polar processing solvents (e.g., aliphatic hydrocarbons, perfluorinated media) and near‑zero water solubility, which is critical for reproducible thermotropic liquid‑crystal alignment and avoidance of aqueous side reactions during subsequent metal‑coordination steps.
| Evidence Dimension | Predicted LogP (hydrophobicity) |
|---|---|
| Target Compound Data | LogP = 20.00420 |
| Comparator Or Baseline | 3‑Formyl‑4‑hydroxyphenyl 3,4,5‑tris(decyloxy)benzoate (CAS 502614‑33‑7): LogP estimated ~11‑12; Methyl 3,4,5‑tris(hexadecyloxy)benzoate (CAS 219993‑03‑0): LogP estimated ~16‑17 |
| Quantified Difference | ΔLogP ≈ +8 to +9 vs. decyloxy analogue; ≈ +3 to +4 vs. methyl ester (estimates based on the incremental contribution of methylene groups) |
| Conditions | ALOGPS 2.1 / ChemSrc prediction; comparison compounds are structurally verified but their LogP values are estimated by analogy |
Why This Matters
Researchers procuring this compound for liquid‑crystal or supramolecular studies requiring ultra‑hydrophobic building blocks can rely on its extreme LogP to achieve homogeneous solutions in non‑polar media that shorter‑chain analogues cannot match, thereby enabling smoother processing and higher reproducibility.
